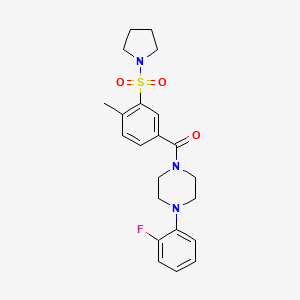

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

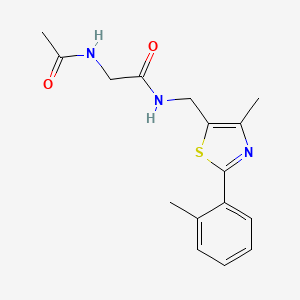

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, a methyl group, and a pyrrolidinylsulfonyl group . It is likely to be used in pharmaceutical research, given the presence of these functional groups which are commonly found in many drugs .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

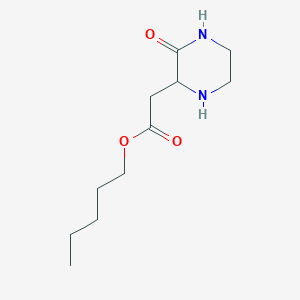

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The fluorophenyl group, piperazine ring, methyl group, and pyrrolidinylsulfonyl group each contribute to the overall structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. The presence of several functional groups in the molecule provides multiple sites for potential reactions .

Scientific Research Applications

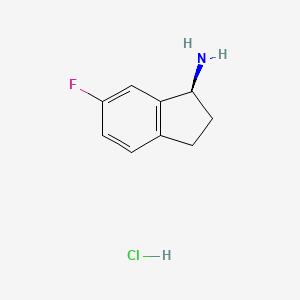

Synthesis and Evaluation in Receptor Binding

Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, have been identified as significant pharmacophoric groups in antipsychotic agents. Studies have shown that these substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. Research exploring the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles has indicated their role in the selectivity and potency of synthesized agents targeting D(2)-like receptors. However, the specific effects of arylalkyl moieties on these receptors are not easily predictable, suggesting that the composite structure influences selectivity and potency (Sikazwe et al., 2009).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for developing chemosensors for various analytes. Compounds based on DFP have been successful in detecting metal ions, anions, neutral molecules, and different pH regions, showcasing high selectivity and sensitivity. This is the first review article to cover DFP-based fluorescent chemosensors extensively, emphasizing the potential of DFP in developing more sensitive and selective chemosensors due to its dual formyl groups (Roy, 2021).

Nucleophilic Aromatic Substitution

The interaction of piperidine with nitrobenzenes, resulting in nitro-piperidinobenzenes, showcases a reaction mechanism of nucleophilic aromatic substitution where the nitro-group is expelled from the intermediate. This reaction, which doesn't undergo acid or base catalysis, highlights the role of piperidine in synthesizing compounds through nucleophilic aromatic substitution, offering insights into the mechanism and potential applications in creating novel compounds (Pietra & Vitali, 1972).

Development of Macozinone for Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone, is under clinical studies for tuberculosis (TB) treatment. It targets decaprenylphosphoryl ribose oxidase (DprE1), crucial in the cell wall synthesis of Mycobacterium tuberculosis. Early clinical studies suggest optimism for its development into effective TB drug regimens, marking a significant advance in TB treatment options (Makarov & Mikušová, 2020).

properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S/c1-17-8-9-18(16-21(17)30(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)20-7-3-2-6-19(20)23/h2-3,6-9,16H,4-5,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCBTIIRYRXEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide](/img/structure/B2862165.png)

![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)

![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)

![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)